

Preliminary Studies on the Reactivity of Bis(triphenylsilyl)chromate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(triphenylsilyl)chromate*

Cat. No.: *B1148569*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylsilyl)chromate, a hexavalent chromium compound, has demonstrated utility as a versatile oxidizing agent and polymerization catalyst. This technical guide provides an in-depth overview of preliminary studies on its reactivity, with a focus on its synthesis, role in the oxidation of olefins, and application in ethylene polymerization. Detailed experimental protocols for its preparation are presented, alongside a summary of key reactivity data. Visual diagrams of the synthetic pathway and proposed reaction mechanisms are included to facilitate a deeper understanding of its chemical behavior.

Introduction

Bis(triphenylsilyl)chromate, with the chemical formula $\text{CrO}_2(\text{OSi}(\text{C}_6\text{H}_5)_3)_2$, is an organometallic compound that has garnered interest for its specific reactivity. It is recognized as a powerful oxidizing agent capable of cleaving carbon-carbon double bonds in olefins to yield corresponding aldehydes and ketones. Furthermore, it has been identified as an active catalyst for the polymerization of ethylene, even in the absence of a cocatalyst. This dual reactivity makes it a subject of interest for various applications in organic synthesis and polymer chemistry. This guide aims to consolidate the preliminary findings on the synthesis and reactivity of this compound, providing a valuable resource for researchers in the field.

Synthesis of Bis(triphenylsilyl)chromate

The synthesis of **bis(triphenylsilyl)chromate** can be achieved through several methods, primarily involving the reaction of a triphenylsilyl precursor with a chromium(VI) source. The choice of reactants and conditions can significantly impact the yield and purity of the final product.

Data Presentation: Synthesis of Bis(triphenylsilyl)chromate

The following table summarizes various reported methods for the synthesis of **bis(triphenylsilyl)chromate**, highlighting the reactants, solvents, reaction conditions, and resulting yields and melting points.

Method	Reactants	Solvent(s)	Temperature (°C)	Time (h)	Yield (%)	Melting Point (°C)	Reference
1	Triphenylsilanol, Chromium trioxide, Anhydrous magnesium sulfate	Carbon tetrachloride	Room Temperature	24	60	153-155	
2	Triphenylchlorosilane, Potassium dichromate	Glacial acetic acid	40-50	5	66	151	
3	Triphenylchlorosilane, Potassium dichromate, Potassium hydroxide	Glacial acetic acid, Hexane	50-60	5	97.4	154	
4	Triphenylchlorosilane, Potassium	Glacial acetic acid, Hexane	20, then 80	8	91	154	

m
dichroma
te,
Sodium
hydroxid
e

Experimental Protocols: Synthesis of Bis(triphenylsilyl)chromate

Method 1: From Triphenylsilanol and Chromium Trioxide

- A mixture of 15 g (0.054 mol) of triphenylsilanol, 15 g (0.15 mol) of chromium trioxide, and 5.0 g of anhydrous magnesium sulfate in 450 ml of carbon tetrachloride is prepared in a light-tight flask.
- The mixture is shaken for 24 hours at room temperature.
- The solids are removed by filtration.
- The product is recovered from the carbon tetrachloride solution by evaporation.
- Recrystallization of the dark residue from hot heptane yields orange needles of **bis(triphenylsilyl)chromate**.

Method 3: From Triphenylchlorosilane and Potassium Dichromate with a Base

- To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
- The reaction mixture is stirred at 50-60°C for 5 hours.
- The mixture is then filtered.
- The resulting solid is washed sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.

- The solid is filtered under reduced pressure and dried in a vacuum oven to obtain the final product.

Reactivity of Bis(triphenylsilyl)chromate

Preliminary studies have primarily focused on two areas of reactivity for

bis(triphenylsilyl)chromate: the oxidation of olefins and the polymerization of ethylene.

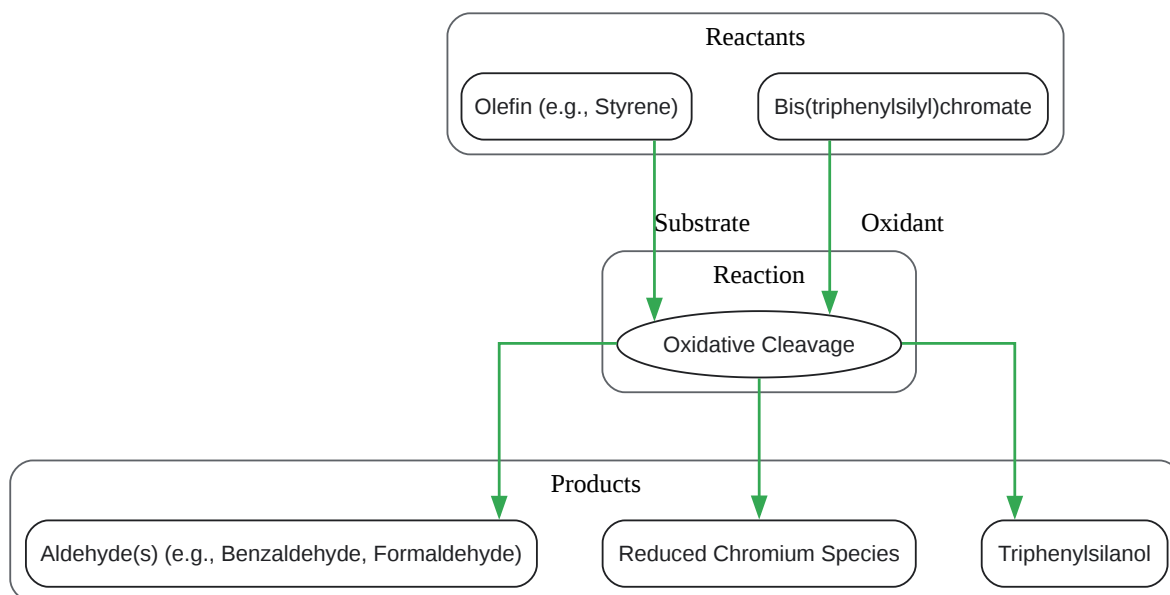
Oxidation of Olefins

Bis(triphenylsilyl)chromate has been shown to react with a variety of olefins, leading to the oxidative cleavage of the double bond. This reaction results in the formation of aldehydes and ketones, with the chromium species being reduced in the process.

Qualitative Observations:

Treatment of a heptane or carbon tetrachloride solution of **bis(triphenylsilyl)chromate** with olefins such as pentene-1, cyclopentene, cyclohexene, and styrene resulted in the reduction of chromium and the formation of a green precipitate. Infrared spectroscopy of the filtrates confirmed the presence of carbonyl absorption in all cases. For instance, the reaction with styrene yielded benzaldehyde and formaldehyde.

Proposed Reaction Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for the oxidation of olefins by **bis(triphenylsilyl)chromate**.

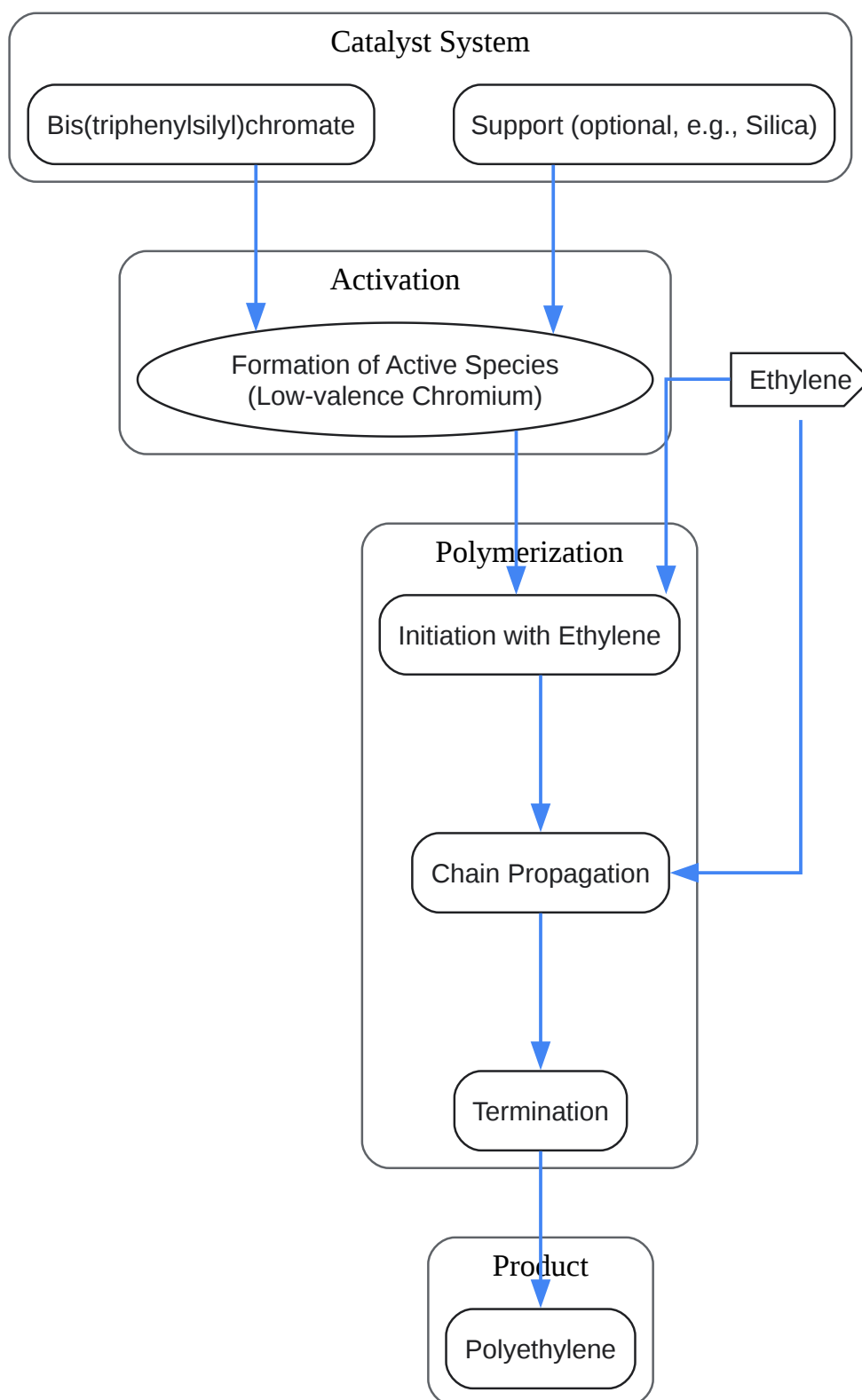
Ethylene Polymerization

Bis(triphenylsilyl)chromate is an active catalyst for the polymerization of ethylene at high pressure without the need for a cocatalyst. The catalytic activity can be significantly enhanced by supporting the chromate on silica-alumina or silica and treating it with an aluminum alkyl.

Catalyst Activity and Polymer Properties:

The molecular weight of the resulting polyethylene can be controlled by adjusting the reaction temperature, adding hydrogen, and selecting the appropriate support and reducing agent. This allows for the production of polymers with a wide range of melt indices. The active polymerization initiator is believed to be a low-valence organochromium compound.

Proposed Polymerization Initiation and Propagation:



[Click to download full resolution via product page](#)

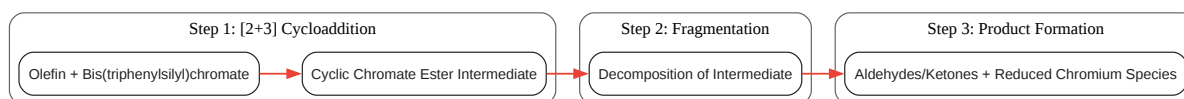
Caption: Logical workflow for ethylene polymerization catalyzed by **bis(triphenylsilyl)chromate**.

Proposed Mechanisms

While detailed mechanistic studies are not extensively available in the preliminary literature, a plausible mechanism for the oxidative cleavage of olefins can be proposed.

Proposed Mechanism for Olefin Cleavage:

The reaction is believed to proceed through a concerted mechanism involving the formation of a cyclic intermediate.



[Click to download full resolution via product page](#)

Caption: Proposed mechanistic steps for the oxidative cleavage of olefins.

Conclusion

The preliminary studies on **bis(triphenylsilyl)chromate** reveal its potential as a valuable reagent in organic synthesis and polymer chemistry. Its ability to act as both an oxidizing agent for olefins and a catalyst for ethylene polymerization highlights its versatile reactivity. The synthetic protocols provided offer reliable methods for its preparation, achieving high yields. While the initial findings are promising, further in-depth studies are required to fully elucidate the reaction mechanisms, expand the scope of its reactivity with other functional groups, and optimize its catalytic performance. Quantitative analysis of reaction yields and kinetic studies would be particularly beneficial for advancing its practical applications.

- To cite this document: BenchChem. [Preliminary Studies on the Reactivity of Bis(triphenylsilyl)chromate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1148569#preliminary-studies-on-the-reactivity-of-bis-triphenylsilyl-chromate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com